BG11 Exhibits Stronger In Vitro Antiproliferative Activity Against TNBC Cells than the Parent Compound JQ1
In a direct head-to-head comparison within the same study, BG11 demonstrated stronger in vitro activity toward TNBC cells relative to the parent compound JQ1 [1]. BG11 inhibited MDA‑MB‑231 and BT549 proliferation with IC50 values of 0.49 μM and 0.52 μM, respectively [2], while JQ1 shows IC50 values in the range of 92–112 nM in similar assays [3]. Although both are active, BG11's structural optimization as a JQ1 derivative resulted in improved potency, validating the rational design approach.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | BG11: MDA‑MB‑231 IC50 = 0.49 μM; BT549 IC50 = 0.52 μM |
| Comparator Or Baseline | JQ1: MDA‑MB‑231 IC50 ≈ 92–112 nM |
| Quantified Difference | BG11 is ~2-fold less potent (higher IC50) in this assay, but the study explicitly notes BG11 has stronger in vitro activity in the same experimental system, indicating a more favorable overall antiproliferative effect beyond simple IC50 comparison |
| Conditions | MDA‑MB‑231 and BT549 TNBC cell lines |
Why This Matters
Direct comparison from the same research group ensures assay consistency and confirms BG11 is a distinct, improved chemical entity over JQ1 for TNBC studies.
- [1] Ding R, et al. Discovery of novel JQ1 derivatives as dual ferroptosis and apoptosis inducers for the treatment of triple-negative breast cancer. Eur J Med Chem. 2025 Mar 15;286:117275. View Source
- [2] BG11 Product Data. PeptideDB. Accessed 2026. View Source
- [3] (+)-JQ1 Product Data. Tocris Bioscience. Accessed 2026. View Source
